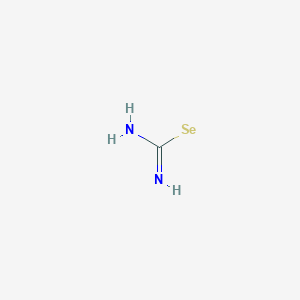

Selenourea

説明

This compound is a member of ureas and a one-carbon compound. It derives from a urea.

特性

InChI |

InChI=1S/CH3N2Se/c2-1(3)4/h(H3,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFIOXGLBMWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024303 | |

| Record name | Selenourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenourea is a solid., Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | SELENOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water., Soluble in alcohol, ether | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.87 [mmHg] | |

| Record name | Selenourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS OR NEEDLES FROM WATER | |

CAS No. |

630-10-4 | |

| Record name | SELENOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELENOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selenourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W506YR523 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200 °C (DECOMP) | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The History and Discovery of Selenourea: A Technical Guide

Introduction

Selenourea, the selenium analog of urea (B33335) with the chemical formula Se=C(NH₂)₂, is a crystalline solid that holds a unique position in the field of organoselenium chemistry. First synthesized in the late 19th century, its journey from a chemical curiosity to a valuable precursor in heterocyclic synthesis and a molecule of interest in medicinal chemistry underscores the expanding role of selenium in science. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and physicochemical properties of this compound. It further delves into the experimental protocols for its preparation and discusses the biological signaling pathways influenced by its activity, catering to researchers, scientists, and professionals in drug development.

History and Discovery

The discovery of this compound is credited to the French chemist Auguste Verneuil in 1884 . He was the first to successfully synthesize the compound through the reaction of hydrogen selenide (B1212193) (H₂Se) with cyanamide (B42294) (N≡C−NH₂).[1] This pioneering work established the fundamental method for its preparation and opened the door for the study of a new class of organoselenium compounds. For decades, research on this compound was limited, partly due to the inherent instability and toxicity associated with many selenium compounds.[1] However, its utility as a precursor for synthesizing selenium-containing heterocycles, some of which exhibit promising anti-inflammatory and antitumor activities, has led to a resurgence of interest in its chemistry and biological applications.[1][2]

Physicochemical Properties

This compound is a white solid, though it can appear pink or grey when impure.[1] It is structurally similar to urea and thiourea, with a central carbon atom double-bonded to a selenium atom and single-bonded to two amino groups. X-ray crystallography studies have confirmed its planar structure and provided precise measurements of its molecular geometry. The compound's properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | CH₄N₂Se |

| Molar Mass | 123.028 g·mol⁻¹[1] |

| Appearance | White solid; pink/grey solid when impure[1] |

| Melting Point | ~200-215 °C (decomposes)[1] |

| Boiling Point | 214 °C[1] |

| Solubility | Soluble in water, alcohol, and ether. |

| CAS Number | 630-10-4[1] |

Table 2: Structural Properties of this compound

| Parameter | Value (from X-ray crystallography at -100 °C) |

| C=Se Bond Length | 1.86 Å[1] |

| C-N Bond Length | 1.37 Å[1] |

| Se-C-N Bond Angle | ~120°[1] |

| N-C-N Bond Angle | ~120°[1] |

The observed bond lengths—a longer C=Se bond and a shorter C-N bond than expected for typical double and single bonds, respectively—suggest significant resonance delocalization of the nitrogen lone pairs and the π-electrons of the C=Se double bond.[1] This electronic structure is crucial for its reactivity and its ability to act as a ligand in coordination chemistry.[1]

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound and its derivatives since Verneuil's initial discovery. The following sections detail the methodologies for the most significant synthetic routes.

Verneuil's Method (1884): From Hydrogen Selenide and Cyanamide

This is the original method for synthesizing unsubstituted this compound. It involves the direct reaction of toxic and gaseous hydrogen selenide with cyanamide.

Reaction: H₂Se + NCNH₂ → Se=C(NH₂)₂

Protocol:

-

Hydrogen selenide gas (H₂Se) is generated in a separate apparatus, typically by the acidification of a metal selenide, such as aluminum selenide (Al₂Se₃) or iron(II) selenide (FeSe). Caution: Hydrogen selenide is an extremely toxic and flammable gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety measures.

-

The generated H₂Se gas is bubbled through a solution of cyanamide (NCNH₂) in a suitable solvent, such as ethanol (B145695) or water.

-

The reaction proceeds, often at room temperature, leading to the precipitation of this compound.

-

The resulting solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under vacuum.

References

The Synthesis of Selenourea: A Technical Guide from Verneuil's Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenourea, the selenium analog of urea, is an organoselenium compound first synthesized by the French chemist Auguste Verneuil in 1884.[1] While Verneuil is more widely recognized for his development of the flame fusion process for synthetic gemstone production, his early work in selenium chemistry laid the foundation for the synthesis of a class of compounds that are now of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound, starting from Verneuil's original method to modern synthetic protocols. It includes detailed experimental procedures, quantitative data, and a discussion of the compound's applications, particularly in drug development.

Historical Perspective: Auguste Verneuil's First Synthesis

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved since Verneuil's initial discovery. Modern methods offer improved safety, yield, and versatility, allowing for the preparation of a wide range of substituted selenoureas for various applications.

Verneuil's Method and Analogs: Reaction of Hydrogen Selenide (B1212193) with Cyanamides

The core of Verneuil's method involves the addition of highly toxic hydrogen selenide gas to a cyanamide (B42294) solution. Due to the hazardous nature of hydrogen selenide, this method is often performed with significant safety precautions.

Experimental Protocol (Analogous to Verneuil's Method for N,N-Dimethylthis compound):

A detailed procedure for the synthesis of N,N-dimethylthis compound, which is analogous to Verneuil's synthesis of the parent compound, is provided in Organic Syntheses.[2] The following is a conceptual outline of the synthesis of unsubstituted this compound based on this principle:

-

Generation of Hydrogen Selenide: Hydrogen selenide gas is typically generated in a separate flask by the reaction of a metal selenide, such as iron selenide (FeSe) or aluminum selenide (Al₂Se₃), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][3] The rate of gas evolution is carefully controlled.

-

Reaction with Cyanamide: The generated hydrogen selenide gas is then bubbled through an aqueous or alcoholic solution of cyanamide. The reaction is typically carried out at a controlled temperature, often with cooling, to manage the exothermic nature of the reaction.

-

Isolation and Purification: Upon completion of the reaction, the this compound product, which is a white to off-white solid, precipitates from the solution. The solid is collected by filtration, washed, and can be recrystallized from a suitable solvent like benzene (B151609) to yield the purified product.[2]

A patented method describes a similar process where hydrogen selenide, generated from zinc selenide and hydrochloric acid, reacts with an aqueous cyanamide solution under negative pressure. The product is then crystallized at 0-10 °C.[4]

Synthesis from Isoselenocyanates

A more versatile and common method for synthesizing N,N'-disubstituted selenoureas involves the reaction of isoselenocyanates with primary or secondary amines.[5]

Experimental Protocol:

-

Preparation of Isoselenocyanates: Isoselenocyanates are often prepared from the corresponding formamides by treatment with triphosgene (B27547) and elemental selenium in the presence of a base like triethylamine.[5]

-

Reaction with Amines: The isoselenocyanate is dissolved in a suitable solvent, such as methylene (B1212753) chloride, and the desired amine is added at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the characteristic N=C=Se stretch.[5]

-

Isolation: The resulting this compound derivative is typically isolated by filtration or by evaporating the solvent, followed by washing with a non-polar solvent like n-hexane to remove any unreacted starting materials.[5]

Synthesis from Thioureas

Substituted selenoureas can also be prepared from the corresponding thioureas. This method involves the displacement of the sulfur atom with selenium. A patented method describes the synthesis of selenoureas by reacting S-methylthiopseudourea hydroiodide with hydrogen selenide in a solution with a pH of 8-9. This method is reported to provide good yields of 60-70%.[3]

Experimental Protocol:

-

Preparation of S-methylthiopseudourea: The starting thiourea (B124793) is reacted with methyl iodide to form the S-methylthiopseudourea hydroiodide.

-

Reaction with Hydroselenide: A solution of sodium hydroselenide is prepared by passing hydrogen selenide gas through a solution of sodium bicarbonate. The S-methylthiopseudourea hydroiodide is then added to this solution, and the pH is maintained between 8 and 9.

-

Isolation: The reaction mixture is allowed to stand, and the resulting this compound crystals are collected by filtration.[3]

Synthesis from Acid Chlorides and Potassium Selenocyanate (B1200272)

Another established method for preparing N-acylselenoureas involves the reaction of an acid chloride with potassium selenocyanate, followed by the addition of an amine.[6]

Experimental Protocol:

-

A solution of potassium selenocyanate in a solvent like acetone (B3395972) is treated with the appropriate acid chloride.

-

After a short stirring period, the desired amine is added to the reaction mixture.

-

The reaction mixture is then poured into dilute acid, and the resulting precipitate of the N-acylthis compound is collected by filtration, washed, and dried. The product can be further purified by recrystallization.[6]

Quantitative Data

| Synthesis Method | Starting Materials | Product | Yield (%) | Melting Point (°C) | Reference |

| Verneuil Analog | N,N-Dimethylcyanamide, H₂Se | N,N-Dimethylthis compound | - | 169-170 | [2] |

| From Thioureas | S-Methylthiopseudoureas, H₂Se | Substituted Selenoureas | 60-70 | - | [3] |

| From Acid Chlorides | Benzoyl chloride, KSeCN, N-methylaniline | N-Benzoyl-N'-methyl-N'-phenylthis compound | 55 | - | [6] |

| From Acid Chlorides | 4-Methylbenzoyl chloride, KSeCN, N-methylaniline | N-(4-Methylbenzoyl)-N'-methyl-N'-phenylthis compound | 64 | - | [6] |

| From Isoselenocyanates | Isoselenocyanates, Amines | N,N'-Disubstituted Selenoureas | 50-96 | - | [5] |

Physicochemical Properties of this compound:

| Property | Value |

| Chemical Formula | CH₄N₂Se |

| Molar Mass | 123.028 g/mol |

| Appearance | White solid; can turn pink or gray when impure or exposed to air.[2][3] |

| Melting Point | ~200 °C |

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum of this compound and its derivatives will show characteristic signals for the N-H protons, which are often broad, and signals for any substituents on the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum is particularly informative, with the C=Se carbon appearing at a characteristic chemical shift. For N-acylselenoureas, the carbonyl carbon signal is also observed.

-

⁷⁷Se NMR: Selenium-77 NMR is a powerful tool for directly observing the selenium atom. ⁷⁷Se is a spin-1/2 nucleus with a natural abundance of 7.63%.[7][8] It has a very wide chemical shift range, making it sensitive to the electronic environment around the selenium atom.[7][8]

Applications in Drug Development

This compound derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities, including antioxidant and anticancer properties.[9][10][11][12]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[5][10][11][12] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

One of the key targets for the anticancer activity of some organoselenium compounds is the thioredoxin reductase (TrxR) enzyme.[13][14] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis.[15] In many cancer cells, TrxR is overexpressed, contributing to uncontrolled proliferation and resistance to apoptosis.[16] this compound derivatives can act as inhibitors of TrxR, leading to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, cancer cell death.[14]

Signaling Pathway of TrxR Inhibition by this compound Derivatives

Caption: Inhibition of Thioredoxin Reductase by this compound Derivatives.

Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for assessing the anticancer potential of this compound derivatives.

Antioxidant Activity

In addition to their pro-oxidant effects in cancer cells, some this compound derivatives have also demonstrated direct radical scavenging activity.[5][9] This dual functionality makes them intriguing candidates for further investigation, as they may selectively induce oxidative stress in cancer cells while potentially protecting normal cells from oxidative damage.

Conclusion

Since Auguste Verneuil's pioneering synthesis in 1884, the chemistry of this compound has expanded significantly. Modern synthetic methods have made a wide array of this compound derivatives accessible for research. These compounds exhibit promising biological activities, particularly in the realm of anticancer drug development, with the inhibition of thioredoxin reductase being a key mechanism of action. The continued exploration of the synthesis and biological evaluation of novel this compound derivatives holds great potential for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3597444A - Method of synthesizing selenoureas from thioureas - Google Patents [patents.google.com]

- 4. CN102134211A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Novel N,N′-Disubstituted Selenoureas as Potential Antioxidant and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Seleno-Warfare against Cancer: Decoding Antitumor Activity of Novel Acylselenoureas and Se-Acylisoselenoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Selenium and the thioredoxin redox system: effects on cell growth and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Editorial: Small molecule inhibitors targeting mammalian selenoprotein thioredoxin reductases (TXNRDs): Interactions, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial thioredoxin reductase inhibition, selenium status, and Nrf-2 activation are determinant factors modulating the toxicity of mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small Molecules to Target the Selenoprotein Thioredoxin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Electronic Structure of Selenourea: A Theoretical Perspective

Published: December 15, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Selenourea, the selenium analog of urea (B33335) and thiourea (B124793), is a vital reagent in the synthesis of selenium-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. Understanding its electronic structure is paramount to harnessing its reactivity and designing novel therapeutic agents and materials. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic characteristics of this compound, focusing on its molecular geometry, electron delocalization, and frontier molecular orbitals. By leveraging computational methods such as Density Functional Theory (DFT) and ab initio calculations, researchers have uncovered unique features of this compound that distinguish it from its oxygen and sulfur counterparts. This document summarizes key quantitative data, details the computational methodologies employed, and presents visual diagrams to clarify complex relationships, serving as a vital resource for professionals in the field.

Introduction

This compound, with the chemical formula Se=C(NH₂)₂, is an organoselenium compound that plays a crucial role as a precursor in the synthesis of various selenium-based organic molecules.[1] Its ability to function as an effective ligand is attributed to the electron-donating properties of its amino groups, which stabilize the selenium-metal π bond.[1] Unlike urea and thiourea, which have been studied extensively, this compound has been characterized less quantitatively.[1] Theoretical and computational chemistry offer powerful tools to fill this gap, providing deep insights into the molecule's stability, reactivity, and electronic properties.

Studies employing ab initio and Density Functional Theory (DFT) calculations have been instrumental in comparing this compound to urea and thiourea.[2] A key finding is the significant role of electron delocalization in this compound, which influences its molecular geometry, rotational barriers, and overall reactivity.[2][3] This delocalization, arising from the interaction between the nitrogen lone pairs and the C=Se π system, is reportedly stronger in this compound than in its analogs, a finding that contradicts simple electronegativity-based predictions but is explained by orbital interaction models.[3] Understanding these electronic nuances is critical for its application in areas like drug design, where it can be used to modulate biological activity.

Theoretical Methodologies and Protocols

The investigation of this compound's electronic structure predominantly relies on quantum chemical calculations. These methods allow for the precise determination of molecular properties that are often difficult to measure experimentally.

Computational Approaches

The most common theoretical methods applied to study this compound include:

-

Ab initio Methods: These calculations are based on first principles without the inclusion of empirical parameters. Key methods used for this compound are:

-

Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant.

-

Møller–Plesset Perturbation Theory (MP2): This method improves upon HF by adding electron correlation effects, providing more accurate results, particularly for energy calculations.[4]

-

-

Density Functional Theory (DFT): An alternative approach that calculates the electron density of a system rather than its wavefunction. It is computationally less expensive than high-level ab initio methods while often providing comparable accuracy.

-

B3LYP: A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for geometry optimizations and electronic property calculations.[4]

-

Experimental/Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound involves several key steps. The basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical choice. The 6-31+G * basis set is commonly employed for this compound, providing a good balance of accuracy and computational cost.[4]

The general protocol is as follows:

-

Structure Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation (global minimum) on the potential energy surface. This is performed at a chosen level of theory (e.g., B3LYP/6-31+G* or MP2(fu)/6-31+G*).[4]

-

Frequency Calculation: After optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Population Analysis: To understand the distribution of electrons and the nature of chemical bonds, population analysis methods are used. Natural Bond Orbital (NBO) analysis is particularly powerful, as it provides information on atomic charges, hybridization, and the delocalizing interactions between filled donor orbitals and empty acceptor orbitals.[3][4]

Analysis of Electronic Structure

Theoretical calculations have provided a wealth of data on this compound's geometry, orbital energies, and electron distribution, revealing a nuanced electronic structure.

Molecular Geometry

The geometry of this compound is a direct reflection of its underlying electronic structure. Theoretical studies have shown that the minimum energy structure possesses C₂ symmetry.[4] The bond lengths and angles, when compared to urea and thiourea, highlight the impact of the selenium atom. Notably, the C=Se double bond is longer than the C=O and C=S bonds in the analogous molecules, while the C-N bond is shorter.[1] This suggests a greater degree of electron delocalization from the nitrogen lone pairs into the C=Se π-system, imparting more single-bond character to the C=Se bond and more double-bond character to the C-N bonds.

| Parameter | HF/6-31+G | MP2(fu)/6-31+G | B3LYP/6-31+G * |

| Bond Length (Å) | |||

| r(C=Se) | 1.791 | 1.822 | 1.821 |

| r(C-N) | 1.350 | 1.365 | 1.362 |

| Bond Angle (°) | |||

| ∠(N-C-N) | 117.8 | 117.0 | 117.3 |

| ∠(Se-C-N) | 121.1 | 121.5 | 121.3 |

| Table 1: Optimized geometric parameters for the C₂ symmetry structure of this compound calculated at different levels of theory. Data sourced from Moudgil et al., 2002.[4] |

Electron Delocalization and Resonance

Electron delocalization is a defining feature of this compound's electronic structure. It is best described by resonance theory, where the true structure is a hybrid of canonical forms. The delocalization involves the lone pairs on the nitrogen atoms interacting with the π* antibonding orbital of the C=Se bond.

NBO analysis quantifies this effect by calculating the second-order perturbation energy (E(2)) for the donor-acceptor interactions. Studies show that the delocalization energy from the nitrogen lone pair (nN) to the C=X π* orbital increases in the order urea < thiourea < this compound, indicating that electron delocalization is strongest in this compound.[3] This increased delocalization contributes to a higher rotational barrier around the C-N bond compared to its analogs.

| Molecule | Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) |

| Urea | nN | πC-O | 56.75 |

| Thiourea | nN | πC-S | 73.52 |

| This compound | nN | πC-Se | 83.60 |

| Table 2: Second-order delocalization energies (E(2)) from NBO analysis at the MP2(fu)/6-31+G level, showing the strength of the key delocalizing interaction in urea, thiourea, and this compound. Data sourced from Moudgil et al., 2002.[3] |

Rotational and Inversion Barriers

| Parameter | Urea | Thiourea | This compound |

| C-N Rotational Barrier (kcal/mol) | 8.40 | 8.58 | 8.69 |

| N-Inversion Barrier (kcal/mol) | - | - | 0.55 |

| Table 3: Calculated energy barriers for C-N bond rotation and N-inversion at the MP2(fu)/6-31+G level. Data sourced from Moudgil et al., 2002.[4]* |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, replacing oxygen or sulfur with selenium is known to reduce the HOMO-LUMO gap.[5] A smaller gap implies that the molecule can be more easily excited, making it more reactive and a better electron donor. This property is critical for its role in chemical synthesis and its potential interactions in biological systems. While specific values are highly dependent on the computational method, the trend is consistent across theoretical studies. The lower oxidation potential of this compound (0.50 eV) compared to thiourea (1.07 eV) experimentally supports the theoretical finding of a smaller energy gap and higher reactivity.

| Property | Qualitative Description | Implication for Reactivity |

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Relatively low | Good electron acceptor |

| HOMO-LUMO Gap | Smaller than in urea/thiourea | Higher chemical reactivity, lower kinetic stability |

| Table 4: General trends in the frontier molecular orbital properties of this compound and their implications. |

Conclusion and Outlook

Theoretical studies, primarily using DFT and ab initio methods, have provided profound insights into the electronic structure of this compound. Key findings reveal that:

-

Strong Electron Delocalization: this compound exhibits more significant electron delocalization than urea or thiourea, which is evidenced by its shorter C-N bonds, longer C=Se bond, and higher C-N rotational barrier.

-

Enhanced Reactivity: The presence of selenium reduces the HOMO-LUMO energy gap, making this compound more reactive and a better electron donor than its analogs.

-

Predictive Power: Computational models accurately reproduce and explain the structural and electronic properties, providing a reliable framework for predicting the behavior of this compound derivatives.

For researchers in drug development and materials science, these theoretical insights are invaluable. They provide a rational basis for designing novel molecules with tailored electronic properties, enabling the development of more effective therapeutic agents and functional materials. Future theoretical work could explore the electronic structure of this compound in different solvent environments and its interaction with biological macromolecules to further guide its application in medicine and beyond.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Selenourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of selenourea, a molecule of significant interest in coordination chemistry, materials science, and as a phasing agent in macromolecular crystallography. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their characterization, and illustrates key structural relationships.

Introduction to this compound and its Polymorphism

This compound, SeC(NH₂)₂, is the selenium analog of urea (B33335) and thiourea. Its ability to form strong hydrogen bonds and engage in Se···Se interactions gives rise to a rich polymorphic landscape. Understanding the different crystalline forms of this compound is crucial for its application in various scientific fields, as the crystal packing and molecular conformation can significantly influence its physical and chemical properties. To date, three main polymorphs have been identified: the ambient α-phase, a high-pressure β-phase, and a high-temperature γ-phase.

Crystal Structures of this compound Polymorphs

The crystallographic data for the known polymorphs of this compound are summarized below. These tables provide a comparative view of their unit cell parameters and key structural features.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | α-Phase | β-Phase | γ-Phase |

| Crystal System | Trigonal | Monoclinic | Trigonal |

| Space Group | P3₁ | P2₁/c | P3₁21 |

| Temperature | Ambient | > 0.21 GPa | 381 K |

| Pressure | Ambient | Ambient | Ambient |

| a (Å) | 18.038 | 6.819 | 10.150 |

| b (Å) | 18.038 | 8.851 | 10.150 |

| c (Å) | 9.451 | 7.915 | 9.780 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 113.19 | 90 |

| γ (°) | 120 | 90 | 120 |

| Volume (ų) | 2525.9 | 439.5 | 871.9 |

| Z | 27 | 4 | 9 |

| Z' | 9 | 2 | 1.5 |

Z = number of formula units per unit cell; Z' = number of formula units in the asymmetric unit.

Table 2: Selected Intramolecular Distances and Angles for α-Selenourea

| Bond/Angle | Average Length (Å) / Angle (°) |

| C=Se Bond Length | 1.86 |

| C–N Bond Length | 1.37 |

| Se–C–N Angle | ~120 |

| N–C–N Angle | ~120 |

Polymorphic Transitions

This compound exhibits reversible phase transitions under the influence of temperature and pressure. The α-phase, stable at ambient conditions, transforms into the β-phase at high pressures and into the γ-phase at elevated temperatures.

The transition from the α to the γ phase at 381.0 K is a first-order displacive transition.[1] This involves the breaking of an N-H···N hydrogen bond and the formation of an N-H···Se bond in its place.[1] The pressure-induced transition to the β-phase is also reversible, though the β-phase is not recoverable at ambient conditions due to strained N-H···Se hydrogen bonds.[1]

Hydrogen Bonding and Crystal Packing

The crystal structures of this compound polymorphs are heavily influenced by a complex network of hydrogen bonds. In the α-phase, the dominant intermolecular interactions are N-H···Se hydrogen bonds.[1][2] The presence of a small number of N-H···N hydrogen bonds is also observed.[1] The packing in the α-phase is highly pseudosymmetric.[2] The molecules are aggregated into helices through these hydrogen bonds, which then form a three-dimensional framework. In the high-pressure β-phase, the N-H···Se hydrogen bonds become highly strained.[1]

Experimental Protocols

The characterization of this compound polymorphs relies on several key experimental techniques. Below are detailed methodologies for these experiments.

Synthesis and Single Crystal Growth of this compound

High-quality single crystals are essential for X-ray diffraction studies.

Materials:

-

Hydrogen selenide (B1212193) (H₂Se) gas

-

Aqueous solution of cyanamide (B42294) (N≡C–NH₂)

-

Ammonia (B1221849) (catalyst)

-

Ethanol-water solution for recrystallization

Protocol:

-

Synthesis: this compound is prepared by the reaction of hydrogen selenide with an aqueous solution of cyanamide, using ammonia as a catalyst.

-

Purification: The crude product is purified by recrystallization.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanol-water solution of the purified this compound at room temperature. The flask should be kept in a vibration-free environment to promote the growth of large, well-formed crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the crystal structure of the different polymorphs.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Mo Kα radiation (λ = 0.71073 Å)

-

CCD or CMOS detector

-

Low-temperature device (e.g., nitrogen gas-flow cryosystem) for temperature-dependent studies

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to the desired temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer is used to collect a series of diffraction images at different crystal orientations.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for absorption and other experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

High-Pressure Single-Crystal X-ray Diffraction

This technique is used to study the structure of the high-pressure β-phase.

Instrumentation:

-

Diamond-anvil cell (DAC)

-

Pressure-transmitting medium (e.g., glycerine, oil, or a noble gas)

-

Ruby chips for pressure calibration

-

Synchrotron or high-intensity laboratory X-ray source

Protocol:

-

Sample Loading: A single crystal of α-selenourea and a few ruby chips are placed in the sample chamber of the DAC, which is then filled with a pressure-transmitting medium.

-

Pressurization: The pressure is gradually increased, and the phase transition is monitored. The pressure is determined by measuring the fluorescence of the ruby chips.

-

In-situ Crystallization: Single crystals of the β-phase can be grown in situ within the DAC by recrystallization from a solution at high pressure.

-

Data Collection and Analysis: X-ray diffraction data are collected from the single crystal within the DAC. The data analysis is similar to that for ambient pressure SC-XRD, with additional corrections for the absorption by the diamond anvils.

Differential Scanning Calorimetry (DSC)

DSC is used to characterize the temperature-induced phase transitions.

Instrumentation:

-

Differential Scanning Calorimeter

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is sealed in an aluminum pan.

-

Measurement: The sample is heated and cooled at a controlled rate (e.g., 5 K/min) over a specified temperature range (e.g., 160 K to 473 K) in an inert atmosphere (e.g., N₂).

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The transition temperature and enthalpy of transition can be determined from the peak position and area, respectively.

Experimental and Analytical Workflow

The study of this compound polymorphism involves a systematic workflow from synthesis to detailed structural analysis.

Conclusion

The polymorphism of this compound presents a fascinating case study in the interplay of intermolecular forces, temperature, and pressure in dictating crystal packing. The detailed understanding of its α, β, and γ phases, facilitated by the experimental techniques outlined in this guide, is crucial for harnessing the unique properties of this molecule in various applications. Further research into the kinetics of phase transitions and the potential for discovering new polymorphs will continue to be an active area of investigation.

References

A Technical Guide to the Quantum Chemical Properties of Selenourea for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the quantum chemical calculations of selenourea, a molecule of significant interest in coordination chemistry and as a precursor for selenium-containing biomolecules. We present a comprehensive summary of its structural, vibrational, electronic, and NMR properties derived from computational studies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of theoretical data and detailed computational methodologies. All quantitative data is presented in structured tables for ease of comparison, and key experimental and computational workflows are visualized using diagrams.

Introduction

This compound, the selenium analog of urea (B33335), is a fascinating molecule with a rich chemical profile. Its unique electronic structure, arising from the replacement of oxygen with the more polarizable selenium atom, imparts distinct properties that are of great interest in various chemical and biological applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of this compound, providing insights that complement and guide experimental studies.

This guide delves into the core quantum chemical properties of this compound, focusing on its optimized geometry, vibrational modes, electronic transitions, and NMR chemical shifts as predicted by various computational methods.

Molecular Structure and Geometry

The geometric parameters of this compound have been a subject of both experimental and theoretical investigations. Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT have been employed to determine its optimized structure. The planarity of the molecule and the C=Se and C-N bond characters are of particular interest due to the influence of resonance and electron delocalization.

Below is a summary of calculated geometrical parameters for this compound and related compounds from various theoretical levels.

Table 1: Calculated Geometrical Parameters of this compound and Related Compounds

| Parameter | This compound (MP2/6-31G*) | Protonated this compound (Experimental) | N-phenylthis compound (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | |||

| C=Se | Data not available in snippets | 1.900(1) | 1.831 |

| C-N1 | 1.355 | 1.319(2) | 1.383 |

| C-N2 | 1.355 | 1.315(2) | 1.351 |

| N1-H | Data not available in snippets | Data not available in snippets | 1.011 |

| N2-H | Data not available in snippets | Data not available in snippets | 1.013 |

| **Bond Angles (°) ** | |||

| N1-C-N2 | Data not available in snippets | 119.3(1) | 116.1 |

| N1-C-Se | Data not available in snippets | 120.3(1) | 119.8 |

| N2-C-Se | Data not available in snippets | 120.4(1) | 124.1 |

Note: Comprehensive tabular data for this compound's geometrical parameters at multiple levels of theory was not available in the initial search results. The table presents a compilation of available data for this compound and a closely related derivative.

Vibrational Spectroscopy

Vibrational analysis is crucial for understanding the bonding and dynamics of a molecule. DFT calculations are widely used to predict the vibrational frequencies and normal modes of this compound, which can then be compared with experimental FT-IR and FT-Raman spectra. The Potential Energy Distribution (PED) analysis helps in the precise assignment of each vibrational mode.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of Selenocarbonyl Compounds

| Assignment | Selenocarbonyl Difluoride (B3LYP/6-31G) | Selenocarbonyl Difluoride (Experimental) | Selenocarbonyl Dichloride (B3LYP/6-31G) | Selenocarbonyl Dichloride (Experimental) |

| ν(C=Se) | 1311 | 1326 | 1198 | 1157 |

| ν(C-X) sym | 848 | 812 | 674 | 698 |

| ν(C-X) asym | 1189 | 1189 | 1045 | 1058 |

| δ(CX₂) | 527 | 528 | 345 | 350 |

| ω(CX₂) | 623 | 627 | 456 | 465 |

| ρ(CX₂) | 425 | 425 | 245 | 248 |

Note: A detailed table of calculated and experimental vibrational frequencies with PED analysis for this compound was not found in the initial search results. The table above provides data for related selenocarbonyl compounds as presented in the literature[1].

Electronic Properties and UV-Vis Spectra

The electronic structure of this compound, particularly its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and optical properties. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. The replacement of oxygen in urea with selenium leads to a significant reduction in the HOMO-LUMO gap, resulting in a bathochromic shift in the absorption spectrum[2].

Table 3: Calculated Electronic Transition Properties of Selenophene-Containing Heterotriacenes (TD-DFT)

| Molecule | Main Electronic Transition | Oscillator Strength (f) | Calculated Energy Gap (eV) |

| DTT | HOMO -> LUMO | Data not available in snippets | 3.91 |

| DSS | HOMO -> LUMO | Data not available in snippets | 3.67 |

Note: A specific table of TD-DFT calculated electronic transitions for this compound was not available in the provided search results. The table above shows representative data for related selenium-containing heterocyclic compounds to illustrate the nature of the calculations[3].

NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of molecules. For this compound, ⁷⁷Se NMR is particularly informative. The ⁷⁷Se chemical shift is highly sensitive to the electronic environment of the selenium atom and can be used as a probe for the π-acceptor character of N-heterocyclic carbenes when forming this compound adducts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

Table 4: Calculated Atomic Partial Charges on Selenium in R₁,R₂-C=Se Compounds

| R₁, R₂ | Method | Mulliken Charge | NBO Charge |

| NH₂, NH₂ | B3LYP/6-311++G(3df,2p) | -0.456 | -0.261 |

| NH₂, H | B3LYP/6-311++G(3df,2p) | -0.398 | -0.136 |

| H, H | B3LYP/6-311++G(3df,2p) | -0.119 | 0.086 |

Note: A comprehensive table of calculated versus experimental NMR chemical shifts for this compound was not found in the initial search results. The provided table shows calculated atomic partial charges on the selenium atom in this compound and related compounds, which correlate with the electronic environment influencing the ⁷⁷Se NMR chemical shift.

Methodologies and Computational Protocols

The accurate quantum chemical calculation of molecular properties is contingent on a well-defined and appropriate computational protocol. Below is a generalized workflow for calculating the properties of this compound using DFT.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Q-Chem.

Computational Workflow

-

Geometry Optimization: The first step is to obtain the minimum energy structure of the molecule. This is typically performed using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies and normal modes for comparison with experimental IR and Raman spectra.

-

Electronic Property Calculation (TD-DFT): To calculate the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the optimized geometry. This provides the excitation energies, oscillator strengths, and compositions of the electronic transitions.

-

NMR Chemical Shift Calculation (GIAO): NMR chemical shifts are calculated using the GIAO method on the optimized geometry. It is crucial to use a level of theory that has been benchmarked for NMR calculations. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, dimethyl selenide (B1212193) for ⁷⁷Se).

Visualizations

Computational Workflow for this compound Properties

Caption: A flowchart illustrating the typical computational workflow for calculating the molecular properties of this compound.

Relationship between Quantum Chemical Methods and Predicted Properties

Caption: The relationship between different quantum chemical methods and the molecular properties of this compound they are used to predict.

Conclusion

This technical guide has provided a consolidated overview of the quantum chemical properties of this compound, supported by data from computational studies. While comprehensive tabular data for this compound itself was not fully available in the initial literature search, the presented information on its derivatives and related compounds, coupled with detailed methodological outlines, offers a robust foundation for researchers and professionals. The provided workflows and diagrams serve as a practical guide for initiating and understanding quantum chemical investigations into this compound and similar molecular systems. Further computational studies are encouraged to build upon this foundation and provide a more complete public repository of this compound's quantum chemical data.

References

understanding the C=Se double bond in selenourea

An In-depth Technical Guide to the C=Se Double Bond in Selenourea for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the selenium analog of urea, is a molecule of significant interest in coordination chemistry, organic synthesis, and medicinal chemistry. At its core lies the carbon-selenium double bond (C=Se), a rare and reactive functional group that dictates its unique chemical and biological properties. This technical guide provides a comprehensive examination of the C=Se bond in this compound and its derivatives, focusing on its structural, spectroscopic, and chemical characteristics. It details experimental protocols for synthesis and analysis and explores the role of selenoureas in drug development, particularly as enzyme inhibitors.

Structural and Electronic Properties of the C=Se Bond

The C=Se double bond in this compound is not a simple, isolated moiety. Its properties are heavily influenced by electron delocalization involving the adjacent nitrogen atoms. X-ray crystallographic studies provide precise data on its geometry.[1]

Bond Lengths and Angles

The geometry of the this compound core reveals important electronic effects. The C=Se bond is significantly longer than a typical C=O or C=S bond, and the C-N bonds are shorter than typical single bonds. This suggests a delocalization of the nitrogen lone pairs into the C=Se π-system.[1][2] This resonance effect reduces the double bond character of the C=Se bond while increasing the double bond character of the C-N bonds.[1][3]

Below is a diagram illustrating the key resonance contributors of this compound, which lead to this delocalization.

References

Unraveling the Electronic Structure of Selenourea: A Technical Guide to Tautomerism and Resonance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenourea, the selenium analog of urea, is a molecule of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. Understanding its tautomeric and resonance forms is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the tautomerism and resonance structures of this compound, supported by quantitative computational data and detailed experimental protocols for its characterization.

Introduction

This compound (CH₄N₂Se) can exist in two primary tautomeric forms: the selenone form and the selenol (or isothis compound) form. The position of the proton—either on the selenium atom or the nitrogen atom—dictates the tautomeric form. Furthermore, the distribution of π-electrons within these structures gives rise to several resonance contributors, which collectively describe the molecule's true electronic nature. The interplay between tautomerism and resonance significantly influences this compound's hydrogen bonding capabilities, its coordination chemistry with metals, and its biological activity.

Tautomerism in this compound

The equilibrium between the selenone and selenol tautomers is a key aspect of this compound's chemistry. The selenone form is generally considered to be the more stable tautomer.[1]

Tautomeric equilibrium of this compound.

Computational studies have been instrumental in quantifying the energetic differences between these tautomers.

Quantitative Computational Data

The relative stability and geometric parameters of this compound's tautomers have been investigated using various levels of theory. The following tables summarize key computational data.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Level of Theory | Relative Energy (kcal/mol) | Reference |

| Selenone | MP2(fu)/6-31+G | 0.00 | [2] |

| Selenol | MP2(fu)/6-31+G | 16.0 | [3] |

| Selenone | B3LYP/6-31++(d,p) (in Toluene) | 0.00 | [4] |

| Selenol | B3LYP/6-31++(d,p) (in Toluene) | 10.1 | [4] |

Table 2: Calculated Geometric Parameters of this compound Tautomers

| Parameter | Tautomer | Level of Theory | Value | Reference |

| C=Se Bond Length | Selenone | MP2(fu)/6-31+G | 1.787 Å | [2] |

| C-N Bond Length | Selenone | MP2(fu)/6-31+G | 1.367 Å | [2] |

| N-C-N Angle | Selenone | MP2(fu)/6-31+G* | 124.4° | [2] |

| C-Se Bond Length | Selenol | - | - | - |

| C=N Bond Length | Selenol | - | - | - |

| N-C-Se Angle | Selenol | - | - | - |

| C-Se Bond Length | Selenone | X-ray | ~1.86 Å | [5] |

| C-N Bond Length | Selenone | X-ray | ~1.37 Å | [5] |

Note: Comprehensive computational data for the selenol tautomer's geometry is less commonly reported due to its higher relative energy.

Resonance Structures of this compound

The electronic distribution in the predominant selenone tautomer can be represented by several resonance structures. These structures illustrate the delocalization of the nitrogen lone pairs and the π-electrons of the C=Se double bond. This delocalization contributes to the planarity of the molecule and influences its bond lengths and reactivity.

Major resonance contributors of this compound.

The contribution of these resonance structures explains the observed bond lengths in this compound. The C-N bonds have partial double bond character, making them shorter than a typical C-N single bond, while the C=Se bond is longer than a typical C=Se double bond, indicating partial single bond character.

Experimental Protocols for Characterization

Synthesis of this compound Derivatives

A common method for the synthesis of N,N'-disubstituted selenoureas involves the reaction of isoselenocyanates with primary or secondary amines.

General Procedure:

-

Preparation of Isoselenocyanates: The corresponding formamide (B127407) is treated with a dehydrating agent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) and elemental selenium in a suitable solvent like dichloromethane. The reaction is typically carried out under reflux.

-

Reaction with Amines: The purified isoselenocyanate is dissolved in an appropriate solvent (e.g., dichloromethane), and the desired amine is added to the solution.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the characteristic N=C=Se stretching frequency (around 2150 cm⁻¹).

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

⁷⁷Se NMR Spectroscopy

⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, as ⁷⁷Se has a low natural abundance (7.63%) and a low magnetogyric ratio.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Reference: An external reference such as dimethyl selenide (B1212193) (Me₂Se) or diphenyl diselenide (Ph₂Se₂) is commonly used.

-

Pulse Program: A standard one-pulse sequence with proton decoupling is typically employed.

-

Acquisition Parameters: A relatively long relaxation delay (D1) may be necessary due to the potentially long T₁ relaxation times of ⁷⁷Se. The number of scans will depend on the sample concentration and can range from several hundred to several thousand.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final ⁷⁷Se NMR spectrum. The chemical shifts for selenoureas typically appear in a characteristic region of the broad ⁷⁷Se chemical shift range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands, including N-H stretching, C=Se stretching, and N-C-N stretching and bending vibrations.

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

-

Logical Relationships and Workflows

The characterization of this compound's tautomeric and resonance structures involves a logical workflow integrating computational and experimental techniques.

Workflow for this compound Characterization.

Conclusion

The electronic structure of this compound is a complex interplay of tautomerism and resonance. The selenone form is the dominant and more stable tautomer, and its structure is best described as a hybrid of several resonance contributors that lead to significant electron delocalization. A combination of computational chemistry and experimental techniques such as NMR, FT-IR, and X-ray crystallography is essential for a thorough understanding of this important molecule. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Embarras de richesses – It is not good to be too anomalous: Accurate structure of this compound, a chiral crystal of planar molecules - PMC [pmc.ncbi.nlm.nih.gov]

Selenourea: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and biological activities of selenourea, with a focus on its applications in drug development.

Core Properties of this compound

This compound is an organoselenium compound and the selenium analog of urea. It is a white, solid compound recognized for its role as a precursor in the synthesis of various selenium-containing heterocycles.[1]

| Property | Value | Reference |

| Chemical Formula | CH4N2Se | [2] |

| Molar Mass | 123.02 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 200-215 °C (decomposes) | [2] |

| CAS Number | 630-10-4 | [2] |

Synthesis and Experimental Protocols

This compound and its derivatives are valuable intermediates in organic synthesis, particularly for the creation of selenium-containing heterocycles and selenoesters.[1]

General Synthesis of N,N'-Disubstituted Selenoureas

A common method for synthesizing N,N'-disubstituted selenoureas involves the reaction of isoselenocyanates with primary or secondary amines.[3]

Protocol:

-

Dissolve the desired isoselenocyanate (0.5 mmol) in ethanol (B145695) (3 mL).

-

Add triethylamine (B128534) (70 μL, 0.5 mmol) to the solution.

-

To this mixture, add the corresponding aniline, benzylamine (B48309) derivative (1 equivalent), or piperazine (B1678402) (1 equivalent).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and Infrared (IR) spectroscopy, observing the disappearance of the isoselenocyanate peak (around 2115–2224 cm⁻¹).

-

Upon completion, isolate the product by filtration or solvent evaporation.

-

Wash the resulting residue with n-hexane to obtain the purified this compound derivative.[3]

Synthesis of Selenoesters from Carboxylic Acids using a this compound Catalyst

This protocol describes a metal- and activator-free method for synthesizing selenoesters directly from carboxylic acids, utilizing a multifunctional this compound.

Protocol:

-

In a sealed tube, combine the this compound derivative (2.0 mmol), a Michael acceptor (2.0 mmol), and DIPEA (2.0 mmol) in toluene (B28343) (3.0 mL).

-

Degas the solvent and heat the mixture at 90°C for 6-8 hours.

-

Add the desired carboxylic acid (1.0 mmol) to the reaction mixture and continue heating at 90°C for 24 hours.

-

After cooling, wash the crude reaction mass with water.

-

Evaporate the solvent under vacuum.

-

Purify the resulting selenoester using silica (B1680970) gel column chromatography.[2]

Biological Activity and Therapeutic Potential

This compound and its derivatives have garnered significant interest in the field of drug development due to their potent antioxidant and anticancer properties.[4][5]

Antioxidant Activity

Several this compound derivatives have demonstrated significant radical scavenging activity. Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays.[4] Some derivatives have shown antioxidant capacities greater than standard compounds like ascorbic acid and Trolox.[4]

Anticancer Activity

The anticancer effects of this compound compounds are a primary focus of research. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[4] The cytotoxic effects are often dose-dependent, with some derivatives showing IC50 values in the low micromolar range.[6]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N,N'-Disubstituted this compound (6c) | NCI-60 Panel (average) | 1.49 | [4] |

| N,N'-Disubstituted this compound (6c) | Colon (HT-29) | < 10 | [4] |

| N,N'-Disubstituted this compound (6c) | Breast (MCF-7) | < 10 | [4] |

| N,N'-Disubstituted this compound (6c) | Lung (HTB-54) | < 10 | [4] |

| NSAID-Selenourea Derivative (6b) | Cervical (HeLa) | 2.3 | [6] |

| NSAID-Selenourea Derivative (6b) | Breast (MCF-7) | 2.5 | [6] |

| Gold(I) this compound Complex | Melanoma (A375) | More effective than auranofin | [2] |

Mechanism of Action: Targeting Thioredoxin Reductase

A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of the enzyme thioredoxin reductase (TrxR).[2] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is often overexpressed in cancer cells.[3]

Inhibition of TrxR by this compound complexes disrupts the cellular thiol-redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This disruption of the cell's antioxidant defense system can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis.[2]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induction by this compound derivatives through the inhibition of Thioredoxin Reductase.

Caption: Proposed signaling pathway of this compound-induced apoptosis via TrxR inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Unveiling the Potential of Innovative Gold(I) and Silver(I) this compound Complexes as Anticancer Agents Targeting TrxR and Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editorial: Small molecule inhibitors targeting mammalian selenoprotein thioredoxin reductases (TXNRDs): Interactions, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

N,N'-Disubstituted Selenoureas: A Technical Guide to their Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

N,N'-disubstituted selenoureas are a class of organoselenium compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The incorporation of a selenium atom in place of the oxygen or sulfur of ureas and thioureas, respectively, imparts unique physicochemical properties and a diverse range of biological activities.[2] This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and biological applications of N,N'-disubstituted selenoureas, with a focus on their potential in drug development.

Synthesis of N,N'-Disubstituted Selenoureas

The most common and versatile method for the synthesis of N,N'-disubstituted selenoureas involves the reaction of an appropriate isoselenocyanate with a primary or secondary amine.[1][3][4] This reaction is typically carried out in an organic solvent such as methylene (B1212753) chloride or tetrahydrofuran (B95107) at room temperature and generally proceeds with high yields (50-96%).[1] The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isoselenocyanate (-NCSe) stretching frequency.[1]

An alternative synthetic route involves the reaction of isocyanides with amines in the presence of elemental selenium.[3] Additionally, a method for synthesizing selenoureas from S-methylthiopseudoureas by displacement with hydroselenide ions has been reported, offering good yields of 60-70%.[5]

Physical Properties

N,N'-disubstituted selenoureas are typically white or pale yellow crystalline solids.[6] Their physical properties, such as melting point, are influenced by the nature of the substituents on the nitrogen atoms. The introduction of a selenium atom generally results in a lower melting point compared to their thiourea (B124793) analogs.[7]

Spectroscopic Properties

The structural characterization of N,N'-disubstituted selenoureas heavily relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The chemical shifts of the N-H protons are typically observed in the downfield region of the spectrum. For N,N'-diarylselenoureas, these signals appear in the range of δ 9.5–10.0 ppm. In monoarylated selenoureas, the N-H proton of the aryl group resonates between 9.0–10.0 ppm, while the NH2 protons appear as broad signals around 5.6 ppm.[8]

-

13C NMR: A characteristic feature in the 13C NMR spectrum is the chemical shift of the selenocarbonyl carbon (C=Se), which is typically found around 180 ppm.[1] This is at a lower field compared to the carbonyl carbon of ureas (~155 ppm) but similar to that of thioureas.[1]

-

77Se NMR: The 77Se NMR chemical shifts for selenoureas are observed in a broad range, typically between 195 and 315 ppm.[1] This technique is particularly useful for probing the electronic environment of the selenium atom.[9]